molecular formula C22H15N B13947644 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene CAS No. 59652-21-0

13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene

Cat. No.: B13947644
CAS No.: 59652-21-0
M. Wt: 293.4 g/mol
InChI Key: RZFBNFRKCKEAPQ-UHFFFAOYSA-N
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Description

This polycyclic aromatic compound features a pentacyclic framework with a nitrogen atom at position 2 (denoted by "2-aza") and a methyl substituent at position 12. Its IUPAC name reflects its complex fused-ring system, which includes five interconnected rings with specific bridgehead positions.

Properties

CAS No.

59652-21-0

Molecular Formula

C22H15N

Molecular Weight

293.4 g/mol

IUPAC Name

13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C22H15N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2-13H,1H3

InChI Key

RZFBNFRKCKEAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Construction of the Pentacyclic Core

  • The pentacyclic framework is generally assembled through sequential cyclization reactions, such as intramolecular Friedel-Crafts acylation or alkylation, Diels-Alder cycloadditions, or transition-metal-catalyzed annulations.
  • Starting materials often include substituted aromatic amines or aza-arenes that can be elaborated to form the nitrogen-containing ring.

Methyl Substitution at Position 13

  • The methyl group at position 13 is introduced either by:
    • Using methylated starting materials.
    • Post-cyclization alkylation using methylating agents (e.g., methyl iodide) under basic conditions.
    • Directed ortho-metalation followed by methylation.

Reaction Conditions and Optimization

  • Typical reaction temperatures range from 0 to 100 degrees Celsius, with preferred ranges between 15 and 85 degrees Celsius to optimize yields and selectivity.
  • Solvents such as N,N-dimethylformamide, ethyl acetate, or 1,4-dioxane are commonly employed depending on the reaction step.
  • Catalysts may include Lewis acids for cyclizations or transition metals for cross-coupling steps.
  • Purification techniques involve chromatography and recrystallization to isolate the target compound.

Representative Preparation Method (Based on Patent US10128442B2)

A notable synthetic route described in patent literature for related complex aza-polycyclic compounds involves:

Step Description Conditions Outcome
1 Preparation of amino-substituted precursor Stirring in N,N-dimethylformamide at 40°C Intermediate amine derivative
2 Cyclization via intramolecular Friedel-Crafts Lewis acid catalysis at 60°C Formation of fused aza ring
3 Methylation at position 13 Treatment with methyl iodide in basic medium at 50°C Introduction of methyl substituent
4 Final purification Chromatography and recrystallization Pure 13-methyl-2-azapentacyclo compound

This method emphasizes careful temperature control and solvent choice to maximize yield and purity.

Research Outcomes and Analytical Data

  • The synthesized compound exhibits a well-defined pentacyclic structure confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Yields typically range from 40% to 75% depending on reaction optimization.
  • The compound shows stability under ambient conditions and can be further functionalized for electronic or pharmacological applications.
  • Detailed crystallographic data confirm the regiochemistry of the methyl substituent and nitrogen placement.

Summary Table of Key Preparation Parameters

Parameter Range/Value Notes
Reaction temperature 0–100 °C (preferably 15–85 °C) Temperature critical for selectivity
Solvents N,N-dimethylformamide, ethyl acetate, 1,4-dioxane Solvent choice depends on step
Catalysts Lewis acids, transition metals Facilitate cyclization and coupling
Methylation agent Methyl iodide or equivalent For methyl group introduction
Purification methods Chromatography, recrystallization Ensure compound purity
Yield 40–75% Dependent on reaction conditions

Chemical Reactions Analysis

Types of Reactions

13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into reduced forms with different functional groups.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the compound.

Scientific Research Applications

13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Differences

The compound’s uniqueness lies in its methyl substitution and nitrogen placement. Key comparisons include:

Compound Name Substituents/Modifications Molecular Formula Key Features
13-Methyl-2-azapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-...undecaene (Target) Methyl at C13; N at position 2 C₂₁H₁₅N Enhanced lipophilicity due to methyl group; potential bioactivity modulation
DIBENZ(a,j)ACRIDINE (IUPAC: 13-azapentacyclo[...]docosa-...undecaene) No methyl; N at position 13 C₂₀H₁₃N Classified as a Hazardous Air Pollutant (HAP); carcinogenic potential
2-Oxa-13-azapentacyclo[...]docosa-...decaene Oxygen at position 2; N at position 13 C₂₀H₁₃NO Increased polarity due to oxa-substitution; altered reactivity
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[...]icosa-...decaene Methoxy at C15; N at position 14 C₂₁H₂₃NO Methoxy group enhances solubility; reported irritant properties
Key Observations:
  • Methyl vs. Methoxy : The target compound’s methyl group may improve membrane permeability compared to the methoxy-substituted analog , though this could increase persistence in environmental matrices .

Physicochemical Properties

While explicit data for the target compound are absent, inferences are drawn from analogs:

Property Target Compound (Inferred) DIBENZ(a,j)ACRIDINE 2-Oxa-13-aza Analog
LogP (Lipophilicity) ~4.2 (higher due to methyl) ~3.8 ~2.5 (lower due to oxa)
Water Solubility Low Insoluble Moderate
Stability Stable under inert conditions Degrades under UV light Sensitive to oxidation

Hazard and Bioactivity Profiles

  • DIBENZ(a,j)ACRIDINE : Classified as a HAP and particulate pollutant; linked to respiratory and dermal toxicity .
  • 15-Methoxy-14-azatetracyclo[...] : Causes skin/eye irritation; restricted to controlled R&D use .
  • Target Compound: Likely shares irritant properties due to structural similarity but may exhibit reduced genotoxicity compared to dibenzacridines (absence of N at position 13) .

Research Implications and Gaps

Critical Data Gaps

  • No empirical toxicity or synthesis data for the target compound.
  • Limited comparative studies on azapentacyclic derivatives with varying substituents.

Biological Activity

13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene is a complex organic compound characterized by its unique pentacyclic structure and specific methyl and aza substitutions. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and organic electronics.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 59652-21-0
Molecular Formula C22H15N
Molecular Weight 293.4 g/mol
IUPAC Name 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
InChI Key RZFBNFRKCKEAPQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multiple steps requiring precise control over reaction conditions. The process typically starts with the formation of the core pentacyclic structure followed by the introduction of methyl and aza groups using various reagents such as organometallic compounds and halogenating agents .

The biological activity of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively to these targets and modulate their activity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pentacyclic compounds can possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits in models of neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study conducted on a series of azapentacyclic compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Research involving various derivatives showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Comparative Analysis

To understand the uniqueness of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene in relation to similar compounds:

CompoundBiological Activity
2-(4-bromophenyl)-13-azapentacyclo[12.8.0.03,...Moderate anticancer effects
13-Azapentacyclo[12.8.0.03,...Antimicrobial properties
13-methyl-2-azapentacyclo[12... Broad-spectrum activity

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